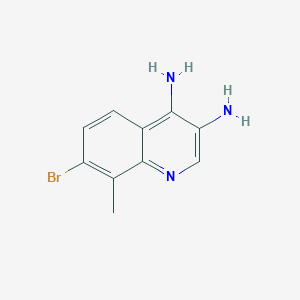
1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-2-en-1-yl group and a methyl group, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexane derivatives.
Functional Group Introduction: The but-2-en-1-yl group is introduced through a series of reactions, such as alkylation or olefination.
Aldehyde Formation: The aldehyde group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The but-2-en-1-yl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines or thiols
Major Products:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism by which 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The but-2-en-1-yl group may also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Crotyl Alcohol: (2E)-But-2-en-1-ol
Crotonaldehyde: (2E)-But-2-enal
Crotonic Acid: (2E)-But-2-enoic acid
Comparison: 1-(But-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is unique due to its cyclohexane ring structure, which imparts different chemical properties compared to linear or branched analogs like crotyl alcohol or crotonaldehyde
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-[(E)-but-2-enyl]-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-3-4-7-12(10-13)8-5-11(2)6-9-12/h3-4,10-11H,5-9H2,1-2H3/b4-3+ |
Clé InChI |
AGONEMDSZLEZTC-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CC1(CCC(CC1)C)C=O |
SMILES canonique |
CC=CCC1(CCC(CC1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one](/img/structure/B13223317.png)
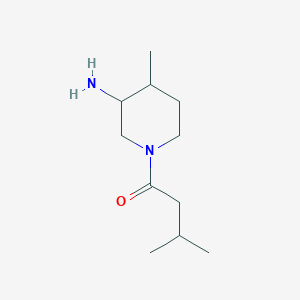
![3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223325.png)
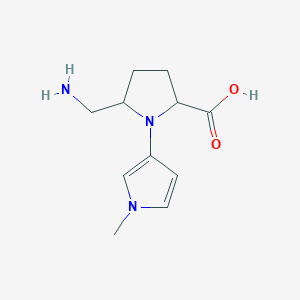
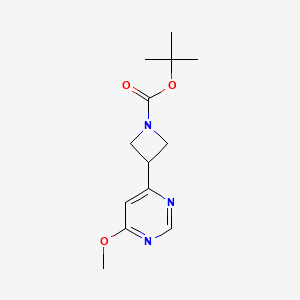
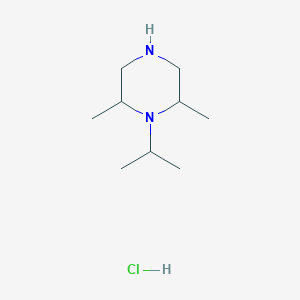


![N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide](/img/structure/B13223362.png)
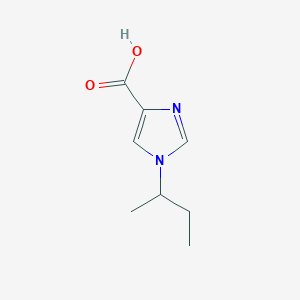
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
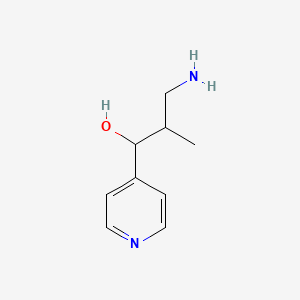
![2-[2-(Ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13223378.png)
